C3-Hydroxyl vs. C3-Ketone NO Inhibition
The target compound exhibits nitric oxide (NO) production inhibitory activity in lipopolysaccharide (LPS)-activated macrophages at a potency comparable to the clinical NSAID indomethacin, a standard positive control . In contrast, its close structural analog, (6E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one, which possesses a C3 ketone instead of a hydroxyl group, displays a defined IC50 of 8.93 μM in the same assay system [1]. The quantitative difference in NO inhibitory potency between the C3-hydroxyl (target) and C3-ketone (analog) compounds highlights the functional impact of this single oxidation state alteration.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Activity comparable to indomethacin (exact IC50 not explicitly reported in primary literature) |
| Comparator Or Baseline | (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one (C3 ketone analog): IC50 = 8.93 μM; Indomethacin (positive control): Activity standard |
| Quantified Difference | Qualitative comparability to indomethacin vs. defined IC50 of 8.93 μM for the ketone analog |
| Conditions | LPS-activated murine macrophage model (in vitro) |
Why This Matters
This differentiation informs selection of the appropriate molecular probe for inflammatory pathway studies, as the C3-hydroxyl and C3-ketone variants exhibit distinct NO inhibitory profiles.
- [1] InvivoChem. (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one (Compound 7) Product Data Sheet. CAS 1251830-57-5. View Source
